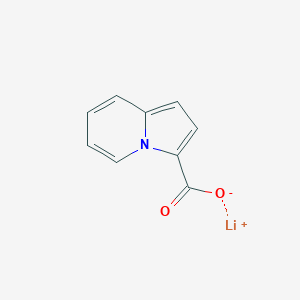
Lithium indolizine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium indolizine-3-carboxylate is a compound that belongs to the class of indolizines, which are nitrogen-containing heterocycles. Indolizines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the 1,3-dipolar cycloaddition of pyridinium ylides with dipolarophiles, such as maleic anhydride, followed by oxidative decarboxylation and dehydrogenative bromination . The reaction conditions often involve the use of copper chloride as a catalyst and oxygen as the oxidant .
Industrial Production Methods
Industrial production of lithium indolizine-3-carboxylate may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium indolizine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the indolizine ring.
Substitution: Substitution reactions, particularly at the C3 position, are common and can introduce various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts such as palladium, nickel, and rhodium . Reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and reagents such as sodium acetate (NaOAc) and methyl iodide (MeI) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, methylation of the compound can yield methyl indolizine-3-carboxylate .
Applications De Recherche Scientifique
Lithium indolizine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used in the development of advanced materials, including dyes and fluorescent molecules.
Mécanisme D'action
The mechanism of action of lithium indolizine-3-carboxylate involves its interaction with molecular targets and pathways. The compound can inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in various cellular processes . These interactions can lead to effects such as neuroprotection, anti-inflammatory activity, and modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to lithium indolizine-3-carboxylate include:
Indole-3-carboxylate: Another nitrogen-containing heterocycle with similar biological activities.
Indolizine-3-carboxylate: The parent compound without the lithium group, used in similar applications.
Indole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
This compound is unique due to the presence of the lithium ion, which can enhance its biological activity and solubility . This makes it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H6LiNO2 |
|---|---|
Poids moléculaire |
167.1 g/mol |
Nom IUPAC |
lithium;indolizine-3-carboxylate |
InChI |
InChI=1S/C9H7NO2.Li/c11-9(12)8-5-4-7-3-1-2-6-10(7)8;/h1-6H,(H,11,12);/q;+1/p-1 |
Clé InChI |
YVLSASBBAZBWSP-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CC2=CC=C(N2C=C1)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


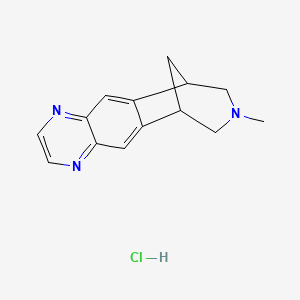
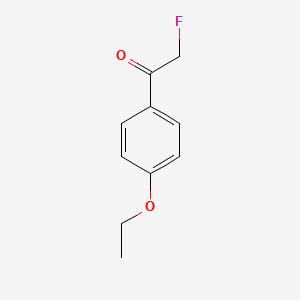
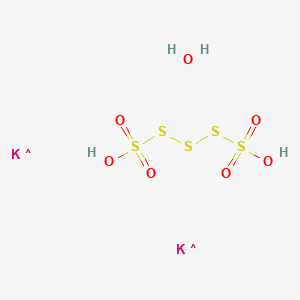
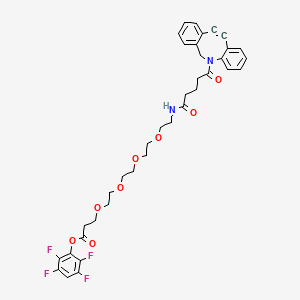
![3-(4-Propylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15290343.png)
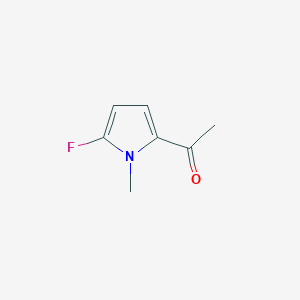
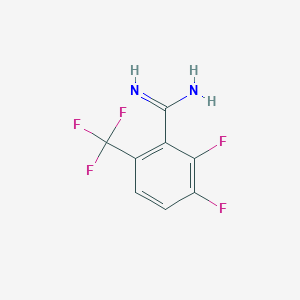
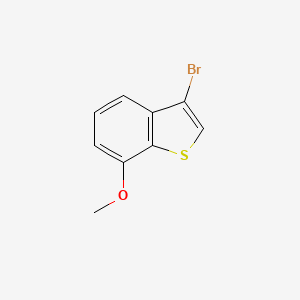



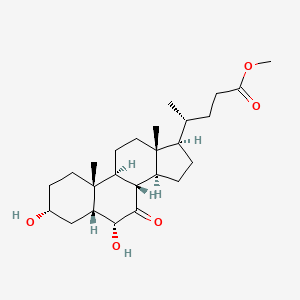
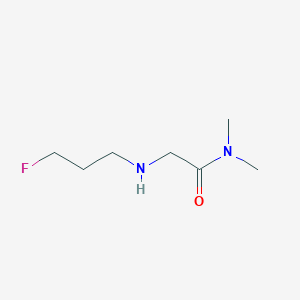
![ethyl (E)-3-[3,4-bis(phenylmethoxy)phenyl]-2-methylprop-2-enoate](/img/structure/B15290403.png)
